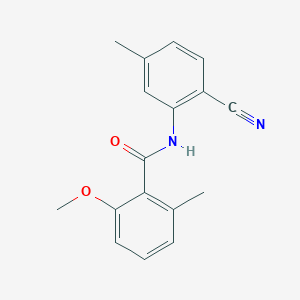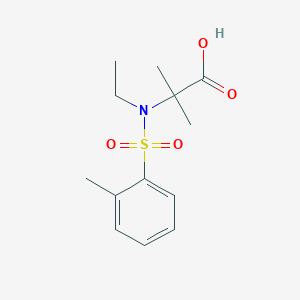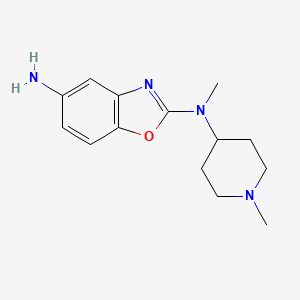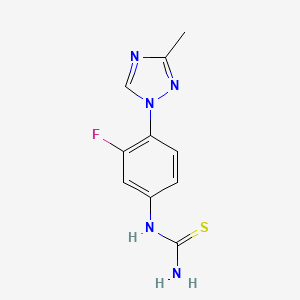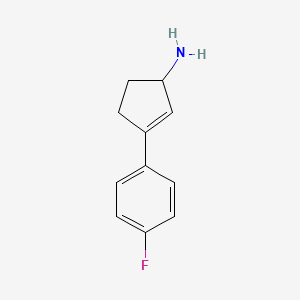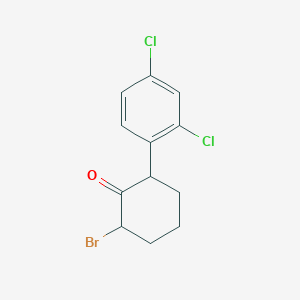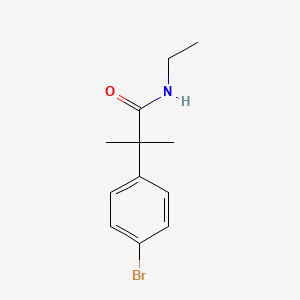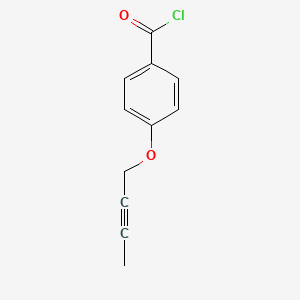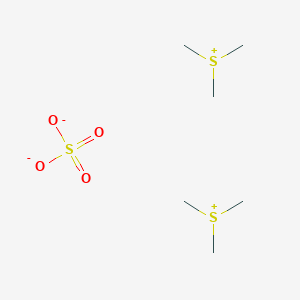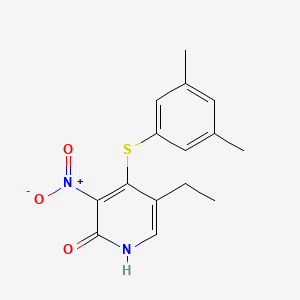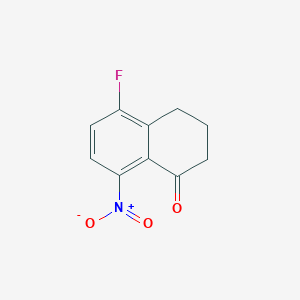
5-Fluoro-8-nitro-3,4-dihydronaphthalen-1(2H)-one
Overview
Description
5-Fluoro-8-nitro-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-8-nitro-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group into the naphthalene ring using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Fluorination: Introduction of the fluorine atom using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Reduction: Reduction of the nitro group to an amine, followed by cyclization to form the dihydronaphthalenone structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially converting the dihydronaphthalenone to a naphthoquinone derivative.
Reduction: Reduction of the nitro group to an amine, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
5-Fluoro-8-nitro-3,4-dihydronaphthalen-1(2H)-one may have various applications in scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to the presence of the nitro and fluorine groups.
Medicine: Exploration as a potential pharmaceutical agent, particularly in the development of anti-cancer or anti-inflammatory drugs.
Industry: Use in the production of advanced materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 5-Fluoro-8-nitro-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group could undergo bioreduction to form reactive intermediates, while the fluorine atom might enhance binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-8-nitronaphthalene: Lacks the dihydro component but shares the fluorine and nitro substituents.
8-Nitro-3,4-dihydronaphthalen-1(2H)-one: Similar structure without the fluorine atom.
5-Fluoro-3,4-dihydronaphthalen-1(2H)-one: Similar structure without the nitro group.
Uniqueness
The combination of fluorine and nitro groups in 5-Fluoro-8-nitro-3,4-dihydronaphthalen-1(2H)-one may confer unique chemical properties, such as increased reactivity or specific biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
143654-63-1 |
|---|---|
Molecular Formula |
C10H8FNO3 |
Molecular Weight |
209.17 g/mol |
IUPAC Name |
5-fluoro-8-nitro-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H8FNO3/c11-7-4-5-8(12(14)15)10-6(7)2-1-3-9(10)13/h4-5H,1-3H2 |
InChI Key |
VTHOHONRMLWGNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2C(=O)C1)[N+](=O)[O-])F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
